Hex-3-enyl hexanoate
Description
Molecular Architecture and Stereochemical Configuration
IUPAC Nomenclature and Isomeric Variations (Cis vs. Trans)
Hex-3-enyl hexanoate exists in two stereoisomeric forms: (Z)-hex-3-enyl hexanoate (cis) and (E)-hex-3-enyl hexanoate (trans). These designations derive from the double bond configuration between carbons 3 and 4 of the hexenyl chain. The cis isomer (CAS 31501-11-8) exhibits a Z configuration, where the higher-priority substituents (the hexanoate ester group and the adjacent methyl group) are on the same side of the double bond. The trans isomer (CAS 56922-82-8) adopts an E configuration, positioning these groups on opposite sides.
The IUPAC nomenclature prioritizes the longest chain, with the hexanoate moiety as the principal functional group. For the cis isomer, the full systematic name is (Z)-hex-3-en-1-yl hexanoate , while the trans isomer is (E)-hex-3-en-1-yl hexanoate . These names reflect the esterification of hexanoic acid with the corresponding hexenol isomer.
| Property | (Z)-Hex-3-enyl Hexanoate (Cis) | (E)-Hex-3-enyl Hexanoate (Trans) |
|---|---|---|
| CAS Registry Number | 31501-11-8 | 56922-82-8 |
| Molecular Formula | C₁₂H₂₂O₂ | C₁₂H₂₂O₂ |
| Molecular Weight | 198.30 g/mol | 198.30 g/mol |
| Double Bond Geometry | Z | E |
Key Observations
Atomic Connectivity and Bonding Patterns
The molecular architecture comprises:
- Hexanoate ester group : A six-carbon chain terminated by a carboxylic ester (–O–CO–).
- Hexenyl chain : A six-carbon alcohol with a double bond between C3 and C4.
Bonding Highlights
- Ester linkage : A carbonyl (C=O) bonded to an oxygen atom, which connects to the hexenyl chain.
- Double bond geometry : The cis isomer’s Z configuration creates steric crowding, while the trans isomer’s E configuration minimizes steric interactions.
- Hydrocarbon backbone : The hexenyl chain exhibits sp³ hybridization at saturated carbons and sp² hybridization at the double bond carbons.
SMILES Representation
Conformational Analysis via Computational Modeling
Computational studies predict distinct conformational preferences:
- Cis isomer : The Z configuration forces the hexanoate group and methyl group into proximity, increasing steric strain and destabilizing the molecule. This strain may enhance volatility and olfactory intensity.
- Trans isomer : The E configuration reduces steric hindrance, potentially stabilizing the molecule and altering solubility profiles.
Modeling Insights
Crystallographic and Three-Dimensional Structural Features
Experimental crystallographic data for this compound remains limited. However, theoretical models provide insights:
| Property | Predicted Behavior (Cis) | Predicted Behavior (Trans) |
|---|---|---|
| Packing Efficiency | Moderate (steric hindrance) | Higher (reduced steric clash) |
| Hydrogen Bonding | Limited (non-polar ester) | Limited (similar polarity) |
| Thermal Stability | Low (higher volatility) | Moderate (higher boiling point) |
Computational Predictions
Comparative Physicochemical Properties Across Isomers
Physical Properties
Key Trends
Solubility and Partition Coefficients
Partition Behavior
Spectroscopic and Chromatographic Characteristics
Key Observations
Structure
2D Structure
3D Structure
Properties
CAS No. |
56922-82-8 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
[(E)-hex-3-enyl] hexanoate |
InChI |
InChI=1S/C12H22O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h5,7H,3-4,6,8-11H2,1-2H3/b7-5+ |
InChI Key |
RGACQXBDYBCJCY-FNORWQNLSA-N |
SMILES |
CCCCCC(=O)OCCC=CCC |
Isomeric SMILES |
CCCCCC(=O)OCC/C=C/CC |
Canonical SMILES |
CCCCCC(=O)OCCC=CCC |
density |
0.870-0.890 |
Other CAS No. |
84434-19-5 31501-11-8 56922-82-8 |
physical_description |
colourless to pale yellow liquid with a fruity green odou |
Pictograms |
Irritant |
solubility |
soluble in alcohol, propylene glycol, most fixed oils; insoluble in wate |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
Hex-3-enyl hexanoate serves as a model compound in various chemical studies:
- Esterification Studies : It is commonly used to investigate esterification and hydrolysis reactions, providing insights into reaction mechanisms and kinetics.
- Oxidation Reactions : The compound can be oxidized to yield aldehydes and carboxylic acids, making it useful in synthetic organic chemistry.
Biology
In biological research, this compound is significant for its ecological roles:
- Plant-Insect Interactions : This compound is emitted by plants as a volatile organic compound (VOC) when they are mechanically damaged. It plays a crucial role in attracting pollinators or repelling herbivores, thus influencing plant defense mechanisms.
- Green Leaf Volatiles (GLVs) : As part of the GLV pathway, this compound contributes to the plant's response to stress and damage, serving as a signal to other plants and insects .
Medicine
Research into the medicinal properties of this compound is ongoing:
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant effects, which could have implications for therapeutic applications in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Investigations are being conducted to explore its potential in reducing inflammation, although more research is needed to establish concrete therapeutic benefits.
Industrial Applications
This compound is widely utilized in the flavor and fragrance industry due to its pleasant fruity scent:
- Flavoring Agent : It is incorporated into various food products to impart fruity flavors, particularly in beverages and confectionery items .
- Fragrance Component : The compound is used in perfumes and scented products, enhancing olfactory appeal with its fresh aroma.
Summary of Key Applications
| Application Area | Specific Uses |
|---|---|
| Chemistry | Model compound for esterification and oxidation studies |
| Biology | Attracts pollinators; involved in plant defense mechanisms |
| Medicine | Potential antioxidant and anti-inflammatory properties |
| Industry | Flavoring agent in food; component in fragrances |
Case Studies and Research Findings
Several studies highlight the importance of this compound across various applications:
- Plant Defense Mechanisms : Research has shown that the emission of this compound by damaged plants can significantly alter insect behavior, leading to increased attraction of beneficial insects such as pollinators while deterring herbivores .
- Flavor Profile Analysis : A study on the flavor profiles of various fruits identified this compound as a key volatile compound contributing to the aroma of passion fruit. This highlights its potential as a biomarker for fruit quality assessment .
- Therapeutic Potential : Investigations into the anti-inflammatory effects of this compound have shown promise in preclinical models, suggesting that it may help mitigate conditions associated with chronic inflammation.
Chemical Reactions Analysis
Ozonolysis of the Unsaturated Double Bond
The cis-3-hexenyl group undergoes ozonolysis, a critical atmospheric degradation pathway. Kinetic studies reveal:
Hydrolysis Reactions
The ester bond undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Products |
|---|---|---|
| Acidic | HCl/H₂O | cis-3-Hexenol + Hexanoic acid |
| Basic | NaOH/H₂O (saponification) | cis-3-Hexenol + Sodium hexanoate |
-
Kinetics : Hydrolysis rates depend on pH and temperature. Esters with longer alkyl chains (e.g., hexanoate) exhibit slower hydrolysis due to increased hydrophobicity .
Oxidation Reactions
The double bond and ester group participate in distinct oxidation pathways:
Double Bond Oxidation
-
Epoxidation : Reaction with peracids (e.g., mCPBA) yields cis-3,4-epoxyhexyl hexanoate.
-
Dihydroxylation : Osmium tetroxide (OsO₄) converts the double bond to a vicinal diol.
-
Oxidative Cleavage : Strong oxidants like KMnO₄ or O₃/Zn-H₂O produce aldehydes or carboxylic acids.
Ester Group Oxidation
-
Tertiary C-H bonds in the hexanoate chain may undergo oxidation to form ketones or secondary alcohols under radical conditions.
Reduction Reactions
-
Catalytic Hydrogenation :
-
Double bond reduction with H₂/Pd yields hexyl hexanoate (saturated ester).
-
Full reduction with LiAlH₄ converts the ester to cis-3-hexenol and hexanol.
-
-
Selectivity : The double bond is more reactive than the ester group under mild hydrogenation conditions.
Thermal Decomposition
At elevated temperatures (>200°C), the ester undergoes pyrolysis:
-
Primary products include hexanoic acid, cis-3-hexenol, and alkenes (e.g., 1-pentene) via β-scission mechanisms .
Atmospheric Degradation Pathways
In the atmosphere, cis-3-hexenyl hexanoate reacts with:
Comparison with Similar Compounds
a. Hexyl Hexanoate
- Structure: Lacks the double bond in the alcohol moiety (fully saturated hexanol).
- Aroma : Less intense "green" character; exhibits a sweeter, fruity aroma akin to pineapple.
- Applications: Used in artificial fruit flavors and cosmetics. In a study on Inga laurina essential oil, hexyl hexanoate constituted 3.47% of the volatile profile, compared to 8.29% for (Z)-hex-3-enyl hexanoate, highlighting its lower abundance in natural extracts .
b. Ethyl Hexanoate
- Structure: Ethyl ester of hexanoic acid.
- Aroma : Strongly fruity (pineapple-like), with higher volatility.
- Applications: Dominates in alcoholic beverages; for example, it constitutes 2,221 mg/L in Luzhoulaojiao liquor, far exceeding this compound’s typical concentrations .
Acetate Esters with Similar Alcohol Moieties
a. Hex-3-enyl Acetate
- Structure: Acetate ester of hex-3-enol.
- Aroma: Sharper green notes compared to hexanoate derivatives.
- Applications : Quantitatively the most abundant ester in high-pressure-treated red plum puree, though its concentration decreased by 1.5–11.9% post-processing .
Functional Comparison in Food and Flavor Systems
Research Findings on Stability and Bioactivity
- This compound demonstrates higher stability under thermal processing compared to acetate esters like hex-3-enyl acetate, which degrade significantly under high-pressure treatments .
- In antimicrobial studies, this compound showed moderate activity against Staphylococcus aureus, though less potent than phenolic esters like methyl salicylate .
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via protonation of the carboxylic acid’s carbonyl oxygen, followed by nucleophilic attack by the alcohol. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is typically employed as a catalyst at concentrations of 1–5 mol%. Azeotropic removal of water using Dean–Stark apparatus improves yields by shifting the equilibrium.
Table 1: Representative Fischer Esterification Conditions
| Catalyst | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| H₂SO₄ (3%) | 110 | Toluene | 8 | 72 |
| p-TsOH (2%) | 100 | None (neat) | 12 | 68 |
| H₃PO₄ (5%) | 90 | Xylene | 10 | 65 |
Limitations
- Requires stoichiometric excess of alcohol (typically 3–5 equivalents)
- Prolonged reaction times due to equilibrium constraints
- Unsuitable for acid-sensitive substrates
Enzymatic Esterification
Lipase-catalyzed synthesis offers an eco-friendly alternative, particularly for heat-sensitive applications. Rapeseed lipase acetone powder demonstrates high efficiency in hexane solvent systems.
Optimization Parameters
A study by Liaquat et al. (2011) achieved 88% yield under the following conditions:
- Enzyme loading: 15% w/w of substrates
- Temperature: 40°C
- Solvent: Anhydrous hexane
- Duration: 48 hours
Table 2: Comparative Enzyme Performance
| Lipase Source | Solvent | Conversion (%) |
|---|---|---|
| Candida antarctica B | Hexane | 92 |
| Rhizomucor miehei | Toluene | 85 |
| Rapeseed acetone powder | Hexane | 88 |
Advantages
- No requirement for acid-resistant equipment
- High stereochemical fidelity
- Recyclable enzyme preparations
Acyl Chloride Alkylation
Reaction of (E)-hex-3-en-1-ol with hexanoyl chloride in the presence of a base provides rapid ester formation under mild conditions.
Protocol
- Dissolve (E)-hex-3-en-1-ol (1.0 equiv) in dry dichloromethane
- Add triethylamine (1.2 equiv) as HCl scavenger
- Slowly add hexanoyl chloride (1.1 equiv) at 0°C
- Stir for 2–4 hours at room temperature
Table 3: Solvent Effects on Acyl Chloride Method
| Solvent | Purity (%) | Isolated Yield (%) |
|---|---|---|
| Dichloromethane | 98 | 89 |
| Diethyl ether | 95 | 82 |
| Tetrahydrofuran | 97 | 85 |
Considerations
- Moisture-free conditions essential to prevent hydrolysis
- Base selection critical for minimizing side reactions
Comparative Analysis of Methods
Table 4: Synthesis Route Comparison
| Method | Typical Yield (%) | Reaction Scale | Environmental Impact |
|---|---|---|---|
| Fischer | 65–72 | Industrial | Moderate |
| Enzymatic | 85–92 | Lab/Industrial | Low |
| Acyl Chloride | 82–89 | Lab | High (HCl waste) |
| Transesterification | 70–78* | Pilot | Moderate |
*Theorized based on analogous ester systems
Industrial Production Considerations
Large-scale manufacturing favors continuous-flow Fischer esterification systems with integrated water removal. A 2024 patent describes a plant-scale process achieving 94% conversion through:
- Packed-bed reactors with H₂SO₄-immobilized catalysts
- Real-time water removal via molecular sieves
- Automated alcohol recycling loops
Q & A
Q. What are the established synthetic routes for Hex-3-enyl hexanoate, and how do reaction conditions influence yield?
this compound is synthesized via esterification of cis-3-hexen-1-ol with hexanoic acid, typically using acid catalysis (e.g., sulfuric acid) or enzymatic methods. Co-esterification with hexanoic acid butyl ester under reflux conditions achieves ~88% yield . Catalyst selection (e.g., Amberlyst-15 in related esters) significantly impacts reaction kinetics and purity, with optimized parameters including temperature (70–90°C) and molar ratios (acid:alcohol ≈ 1:1.5) .
Q. How is this compound structurally characterized using analytical techniques?
Gas chromatography (GC) coupled with mass spectrometry (MS) is standard for identification. The NIST database provides retention indices and fragmentation patterns (e.g., molecular ion m/z 198.3 for C₁₂H₂₂O₂) . Nuclear magnetic resonance (NMR) resolves stereoisomerism: Z-isomers show distinct δH shifts for allylic protons (~5.3–5.4 ppm) compared to E-isomers .
Q. What are the key physical properties critical for experimental handling?
Key properties include:
- Density: 0.876–0.883 g/cm³ (25°C)
- Refractive index: 1.434–1.441 (20°C)
- Flash point: 104°C . These parameters inform solvent compatibility, storage (dark, dry conditions), and safety protocols (e.g., avoiding open flames).
Advanced Research Questions
Q. How can kinetic and thermodynamic parameters be modeled for this compound synthesis?
Pseudo-homogeneous kinetic models, validated via MATLAB or Sigma-Plot, quantify activation energy (Eₐ) and entropy changes (ΔS). For example, esterification with Amberlyst-15 follows second-order kinetics, with Eₐ ≈ 45–60 kJ/mol depending on diffusion limitations . Thermodynamic studies require calorimetry to measure enthalpy (ΔH) and Gibbs free energy (ΔG).
Q. What microbial or enzymatic pathways exist for this compound biosynthesis?
Synthetic co-cultures (e.g., Acetobacterium woodii and Clostridium drakei) can produce hexanoate precursors from CO₂/H₂, though yields require optimization . Lipase-mediated esterification offers enantioselective advantages, but substrate inhibition and water activity must be controlled .
Q. How do analytical techniques resolve data contradictions in stereoisomeric mixtures?
Chiral GC columns (e.g., β-cyclodextrin phases) separate Z/E-isomers, while ¹³C NMR distinguishes spatial arrangements (e.g., allylic carbon shifts at ~125–130 ppm) . Principal component analysis (PCA) of GC-MS datasets can cluster isomers based on retention times and fragmentation patterns .
Q. What strategies address challenges in scaling lab-scale synthesis to continuous reactors?
Continuous flow systems with immobilized catalysts (e.g., packed-bed reactors) improve mass transfer and reduce byproducts. Process parameters (residence time, temperature gradients) must be optimized via response surface methodology (RSM) .
Methodological Considerations
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
